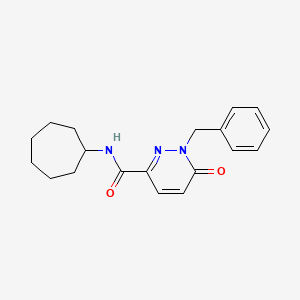![molecular formula C18H12F6N4O6 B14151926 N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide CAS No. 110990-13-1](/img/structure/B14151926.png)
N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with butanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce different functional groups in place of the trifluoromethyl groups.
Scientific Research Applications
N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide exerts its effects involves interactions with molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalyst development.
4-Nitro-3-(trifluoromethyl)aniline: A related compound with similar functional groups.
Properties
CAS No. |
110990-13-1 |
|---|---|
Molecular Formula |
C18H12F6N4O6 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C18H12F6N4O6/c19-17(20,21)11-7-9(1-3-13(11)27(31)32)25-15(29)5-6-16(30)26-10-2-4-14(28(33)34)12(8-10)18(22,23)24/h1-4,7-8H,5-6H2,(H,25,29)(H,26,30) |
InChI Key |
ICDFGEKNUAADSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


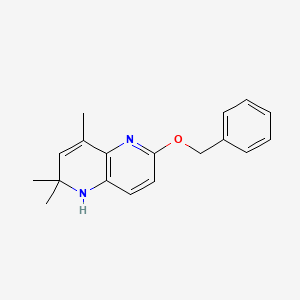
![N-benzyl-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14151850.png)
![N-[(2S)-3-methyl-1-oxo-1-(propylamino)butan-2-yl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B14151854.png)

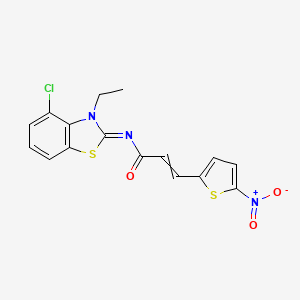
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)
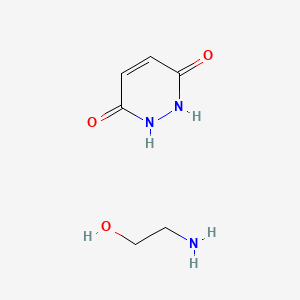


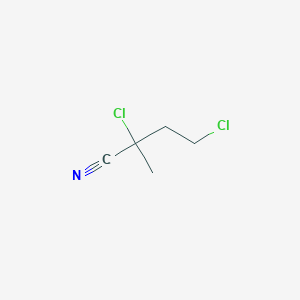
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
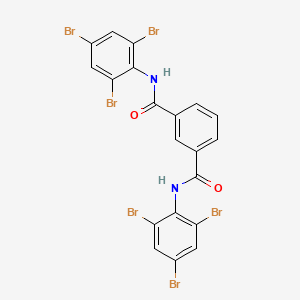
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)
